3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol
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Overview
Description
3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group, characterized by the presence of three fluorine atoms attached to a carbon atom, imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol can be achieved through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1H-1,2,4-triazole
- 3-(trifluoromethyl)-1H-1,2,4-triazol-5-thiol
- 3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
Uniqueness
3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This hydroxyl group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it a valuable intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3O/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNEWUGBVOXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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